molecular formula C10H14O B061126 Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI) CAS No. 175671-36-0

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI)

Cat. No. B061126
CAS RN: 175671-36-0
M. Wt: 150.22 g/mol
InChI Key: OVDYFVSRBZYTMF-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI) is a chemical compound that has gained attention in scientific research due to its unique structure and potential applications.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI) has been studied for its potential applications in a variety of scientific fields. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. Additionally, it has been studied for its use in organic synthesis reactions, as it can be used as a precursor to other compounds.

Mechanism of Action

The exact mechanism of action for Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI) is not well-understood. However, it is thought to exert its anti-inflammatory and anti-tumor effects through the inhibition of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI) can modulate the activity of certain enzymes and signaling pathways in the body, leading to anti-inflammatory and anti-tumor effects. Additionally, it has been shown to have antioxidant properties, which could have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI) in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. However, its mechanism of action is not well-understood, which could limit its potential applications in certain research areas.

Future Directions

There are several future directions for the study of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI). One potential direction is the further exploration of its anti-inflammatory and anti-tumor properties, with the aim of developing new drugs for the treatment of these conditions. Additionally, its use as a precursor to other compounds could be further investigated, with the aim of developing new organic synthesis methods. Finally, the mechanism of action for this compound could be further studied, with the aim of better understanding its potential applications in different research areas.

Synthesis Methods

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI) can be synthesized through a multistep process involving the reaction of cyclohexene with ethyl diazoacetate, followed by oxidation and reduction steps. This synthesis method has been well-established in the literature and has been used to produce this compound in both small and large-scale quantities.

properties

CAS RN

175671-36-0

Product Name

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI)

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3-ethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde

InChI

InChI=1S/C10H14O/c1-2-9-7-3-4-8(5-7)10(9)6-11/h3-4,6-10H,2,5H2,1H3

InChI Key

OVDYFVSRBZYTMF-UHFFFAOYSA-N

SMILES

CCC1C2CC(C1C=O)C=C2

Canonical SMILES

CCC1C2CC(C1C=O)C=C2

synonyms

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl- (9CI)

Origin of Product

United States

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